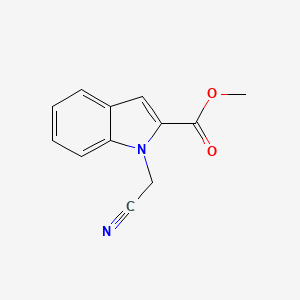
Methyl 1-(cyanomethyl)indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(cyanomethyl)indole-2-carboxylate, also known as Methyl CMI, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of indole-2-carboxylic acid and is known for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Methyl 1-(cyanomethyl)indole-2-carboxylate CMI is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. For instance, this compound CMI has been shown to activate the JNK signaling pathway, which plays a crucial role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects
This compound CMI has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and possess antibacterial activity. Moreover, this compound CMI has also been shown to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-(cyanomethyl)indole-2-carboxylate CMI possesses several advantages for lab experiments. It is readily available, easy to synthesize, and possesses potent therapeutic activity. However, it also possesses certain limitations. For instance, it is highly reactive and can undergo degradation under certain conditions. Moreover, it is also relatively unstable, which makes it difficult to store for long periods.
Direcciones Futuras
Methyl 1-(cyanomethyl)indole-2-carboxylate CMI has several potential future directions in the field of medicinal chemistry. It can be further studied for its potential therapeutic applications in various diseases such as cancer, viral infections, and inflammatory diseases. Moreover, it can also be modified to enhance its therapeutic activity and reduce its limitations.
Conclusion
In conclusion, this compound 1-(cyanomethyl)indole-2-carboxylate is a chemical compound that possesses significant potential for therapeutic applications. It has been extensively studied for its anticancer, antiviral, and antibacterial properties. Moreover, it possesses several advantages and limitations for lab experiments. Further research on this compound CMI can lead to the development of novel therapeutic agents for various diseases.
Métodos De Síntesis
Methyl 1-(cyanomethyl)indole-2-carboxylate CMI can be synthesized through a multistep reaction process. The first step involves the conversion of indole-2-carboxylic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with cyanomethyl lithium to form the corresponding cyanomethyl ester. Finally, the ester is treated with methyl iodide to yield the desired product, this compound CMI.
Aplicaciones Científicas De Investigación
Methyl 1-(cyanomethyl)indole-2-carboxylate CMI has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and antibacterial properties. In a study conducted by Zhang et al., this compound CMI was found to inhibit the growth of lung cancer cells by inducing apoptosis. Similarly, this compound CMI has also been shown to possess antiviral activity against the hepatitis B virus.
Propiedades
IUPAC Name |
methyl 1-(cyanomethyl)indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-8-9-4-2-3-5-10(9)14(11)7-6-13/h2-5,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPOJAAWJZMIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N1CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


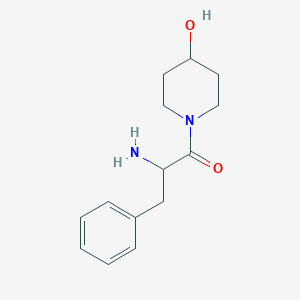
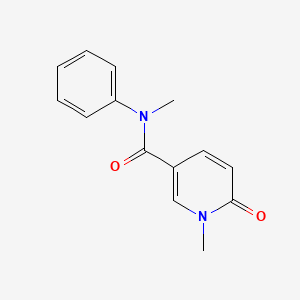

![ethyl (Z)-2-cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7479836.png)

![1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone](/img/structure/B7479848.png)
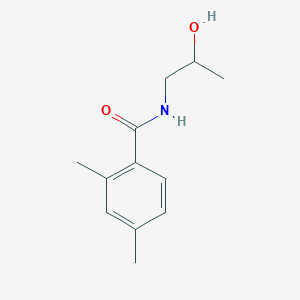
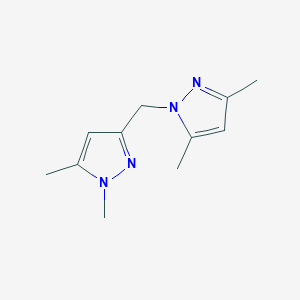
![N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B7479882.png)
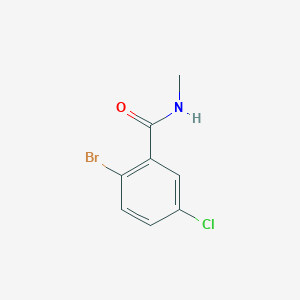
![2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B7479896.png)
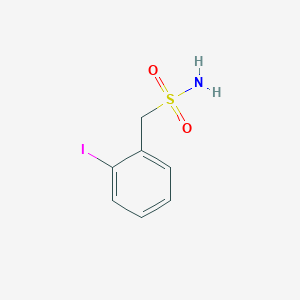
![N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7479910.png)